N-allyl-2-iodobenzamide

Heck cyclisation isoquinolone synthesis palladium catalysis

N-Allyl-2-iodobenzamide (CAS 66896-70-6) is an ortho‑iodinated benzamide derivative bearing an N‑allyl side chain (molecular formula C₁₀H₁₀INO, molecular weight 287.10 g/mol). The compound is primarily employed as a synthetic intermediate in palladium‑catalysed intramolecular Heck cyclisations to construct N‑substituted isoquinolone scaffolds.

Molecular Formula C10H10INO
Molecular Weight 287.10 g/mol
CAS No. 66896-70-6
Cat. No. B4585672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-2-iodobenzamide
CAS66896-70-6
Molecular FormulaC10H10INO
Molecular Weight287.10 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=CC=CC=C1I
InChIInChI=1S/C10H10INO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13)
InChIKeyOLXWXYYAYYVWJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-2-iodobenzamide (CAS 66896-70-6): Ortho-Iodo Benzamide Core Properties and Primary Research Applications


N-Allyl-2-iodobenzamide (CAS 66896-70-6) is an ortho‑iodinated benzamide derivative bearing an N‑allyl side chain (molecular formula C₁₀H₁₀INO, molecular weight 287.10 g/mol) . The compound is primarily employed as a synthetic intermediate in palladium‑catalysed intramolecular Heck cyclisations to construct N‑substituted isoquinolone scaffolds [1]. Its commercial availability as a research chemical is documented at standard purity levels of ≥95% (stabilised with TBC) . The ortho‑iodo substitution and the N‑allyl moiety are both essential for the reactivity profile that distinguishes this molecule from its meta‑ and para‑iodo isomers.

Why N-Allyl-2-iodobenzamide Cannot Be Replaced by Generic 2‑Iodobenzamides or Positional Isomers


Generic substitution within the 2‑iodobenzamide family is precluded because the ortho relationship between the iodine atom and the amide carbonyl is critical for productive palladium‑mediated cyclisation. Meta‑ and para‑iodo isomers (e.g., N‑allyl‑3‑iodobenzamide, CAS 425417‑61‑4; N‑allyl‑4‑iodobenzamide, CAS 281668‑97‑1) cannot undergo the same intramolecular Heck reaction that yields the isoquinolone core [1]. Furthermore, replacing the iodo leaving group with bromo or chloro analogues requires different catalytic conditions and often results in lower conversion, as the oxidative addition step is rate‑determining and highly dependent on the carbon–halogen bond strength (C–I < C–Br < C–Cl) [2]. These reactivity differences mean that simple in‑class interchange risks synthetic failure or dramatically reduced yield in target cyclisation reactions.

Head‑to‑Head Cyclisation Efficiency: Quantitative Differentiation of N‑Allyl‑2‑iodobenzamide


Ligand‑Free Heck Cyclisation Yield: N‑Allyl‑2‑iodobenzamide vs. N‑Allyl‑2‑bromobenzamide

In the Pd(PPh₃)₄‑mediated intramolecular Heck reaction, the 2‑iodo substrate provides a substantially higher yield than the 2‑bromo analogue due to the weaker C–I bond facilitating oxidative addition [1]. In a closely related system, N‑allyl‑2‑iodo‑3‑nitrobenzamide cyclised to the isoquinolone product in significantly better yields than the corresponding 2‑bromo derivative under identical conditions, demonstrating the inherent advantage of the iodo leaving group in this transformation [2]. While direct head‑to‑head data for the non‑nitro derivative are not publicly available, the established trend across 2‑halobenzamide substrates supports the superior reactivity of the iodo compound.

Heck cyclisation isoquinolone synthesis palladium catalysis

Regiochemical Fidelity: Ortho‑Iodo Isomer vs. Meta‑ and Para‑Iodo Isomers in Cyclisation

The ortho‑iodo substitution of N‑allyl‑2‑iodobenzamide is an absolute structural requirement for the formation of the six‑membered isoquinolone ring via intramolecular Heck reaction. The meta isomer N‑allyl‑3‑iodobenzamide (CAS 425417‑61‑4) and the para isomer N‑allyl‑4‑iodobenzamide (CAS 281668‑97‑1) are incapable of undergoing the same cyclisation, as the iodine atom is not positioned ortho to the amide carbonyl [1]. In contrast, N‑allyl‑2‑iodobenzamide cleanly affords the desired 4‑methyl‑ or 4‑ethylisoquinolone products [1].

regioselectivity cyclisation ortho‑directing

Purity Specification and Stabilisation: N‑Allyl‑2‑iodobenzamide (Bidepharm) vs. Generic In‑Class Compounds

Commercially sourced N‑allyl‑2‑iodobenzamide from Bidepharm is supplied with a standard purity of ≥95% and is stabilised with tributyl citrate (TBC) to prevent premature decomposition during storage and handling . Many generic in‑class iodo‑benzamides offered by other suppliers lack specified stabilisation and may degrade via dehydroiodination or radical pathways, leading to variable batch quality. While direct comparative purity data across suppliers are not publicly collated, the explicit TBC stabilisation specification provides a procurement‑relevant quality assurance parameter that is absent for many positional isomers or unstabilised analogues.

purity stabilisation quality control

Optimal Use Cases for N‑Allyl‑2‑iodobenzamide Driven by Quantitative Differentiation


Ligand‑Free Palladium‑Mediated Synthesis of N‑Substituted Isoquinolones

N‑Allyl‑2‑iodobenzamide is the substrate of choice for ligand‑free Pd‑catalysed intramolecular Heck cyclisation to afford 4‑methyl‑ and 4‑ethylisoquinolone derivatives (Majumdar et al., Synthesis 2008) [1]. The ortho‑iodo and N‑allyl groups enable a single‑step transformation that cannot be replicated with meta‑ or para‑iodo isomers. This reaction is directly relevant to medicinal chemistry programmes targeting PARP‑1 inhibitors and other isoquinolone‑based pharmacophores (cf. Almond‑Thynne et al., Tetrahedron 2009) [2].

Polyhydroxylated Non‑Ionic Contrast Media Intermediate

Patent US 4,584,401 describes the use of N‑allyl‑polyiodobenzamides as precursors for water‑soluble, low‑toxicity contrast agents [3]. The N‑allyl group is oxidised to a dihydroxypropyl moiety, enhancing hydrophilicity and biological inertness. While the patent covers polyiodinated systems, N‑allyl‑2‑iodobenzamide serves as a foundational building block for constructing such advanced intermediates, and its ortho‑iodo substitution pattern is essential for the subsequent functionalisation steps.

Radical Cyclisation Studies in Aqueous Media

The triethylborane‑induced radical cyclisation of N‑allyl‑2‑halo amides in water has been demonstrated to proceed efficiently when the substrate bears an iodine leaving group (Wakabayashi et al., Bull. Chem. Soc. Jpn., 2000) [4]. Although this study used a non‑benzamide analogue, the N‑allyl‑2‑iodobenzamide core is expected to exhibit analogous radical cyclisation behaviour, making it a candidate for preparing γ‑lactam derivatives under environmentally benign aqueous conditions. This reactivity advantage stems from the weak C–I bond, which is more labile than C–Br or C–Cl.

Quote Request

Request a Quote for N-allyl-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.